Sinomenine

Catalog No.
S543226
CAS No.
115-53-7
M.F
C19H23NO4
M. Wt
329.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sinomenine

CAS Number

115-53-7

Product Name

Sinomenine

IUPAC Name

(1R,9S,10S)-3-hydroxy-4,12-dimethoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,11-tetraen-13-one

Molecular Formula

C19H23NO4

Molecular Weight

329.4 g/mol

InChI

InChI=1S/C19H23NO4/c1-20-7-6-19-10-14(21)16(24-3)9-12(19)13(20)8-11-4-5-15(23-2)18(22)17(11)19/h4-5,9,12-13,22H,6-8,10H2,1-3H3/t12-,13+,19-/m1/s1

InChI Key

INYYVPJSBIVGPH-QHRIQVFBSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

4-hydroxy-3,7-dimethoxy-17-methylmorphin-7-en- 6-one, cocculine, cucoline, cucoline hydrochloride, cucoline, hydrochloride, cuculine, kukoline, morphinan-6-one, 7,8-didehydro-4-hydroxy-3,7-dimethoxy-17-methyl-, (9alpha,13alpha,14alpha)-, morphinan-6-one, 7,8-didehydro-4-hydroxy-3,7-dimethoxy-17-methyl-, hydrochloride (1:1), (9alpha,13alpha,14alpha)-, NSC-76021, sinomenin hydrochloride, sinomenine, sinomenine A bismethyliodide, sinomenine hydrochloride

Canonical SMILES

CN1CCC23CC(=O)C(=CC2C1CC4=C3C(=C(C=C4)OC)O)OC

Isomeric SMILES

CN1CC[C@@]23CC(=O)C(=C[C@@H]2[C@@H]1CC4=C3C(=C(C=C4)OC)O)OC

The exact mass of the compound Sinomenine is 329.1627 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Polycyclic Aromatic Hydrocarbons - Phenanthrenes - Morphinans - Supplementary Records. It belongs to the ontological category of morphinane alkaloid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Sinomenine (CAS 115-53-7) is a bioactive morphinan alkaloid extracted from Sinomenium acutum, utilized in pharmacological research for its anti-inflammatory, immunosuppressive, and anti-rheumatic properties [1]. Unlike its highly water-soluble hydrochloride salt, the sinomenine free base exhibits a distinct physicochemical profile, characterized by a melting point of 161°C and high solubility in organic solvents such as ethanol, acetone, and chloroform, while remaining only slightly soluble in water . This lipophilicity and the presence of unprotonated functional groups—specifically a tertiary amine, a phenolic hydroxyl, and an α,β-unsaturated ketone—make the free base the mandatory starting material for lipid-based nanocarrier formulations and specific semi-synthetic morphinan derivatizations where salt counterions would interfere[2].

Procuring generic sinomenine hydrochloride (CAS 6080-33-7) as a substitute for the free base (CAS 115-53-7) routinely leads to formulation failures in advanced delivery systems . The hydrochloride salt's hydrophilicity causes rapid leakage from lipid-based matrices (such as nanostructured lipid carriers) and prevents efficient encapsulation, whereas the free base seamlessly partitions into lipophilic environments [1]. In synthetic chemistry, utilizing the salt form often requires an additional, yield-reducing neutralization step before specific C-C couplings or dearomatizations can occur, making the free base the direct prerequisite for complexity-to-diversity library generation [2]. Furthermore, replacing sinomenine with benchmark disease-modifying antirheumatic drugs (DMARDs) like methotrexate (MTX) in in vivo models fails to replicate sinomenine's uniquely low hepatotoxicity profile, fundamentally altering safety-focused experimental outcomes [3].

Superior Encapsulation in Lipid-Based Nanocarriers

The development of advanced intra-articular or transdermal delivery systems requires active pharmaceutical ingredients that stably partition into lipid matrices. The sinomenine free base, being highly soluble in chloroform and ethanol but only slightly soluble in water, is optimally suited for nanostructured lipid carrier (NLC) formulations[1]. In contrast, the highly water-soluble hydrochloride salt (soluble at ~20 mg/mL in H2O) partitions into the aqueous phase during formulation, leading to poor encapsulation efficiency and rapid drug leakage.

Evidence DimensionAqueous vs. Lipid Solubility for Formulation
Target Compound DataSinomenine free base (CAS 115-53-7) is highly lipophilic, enabling stable lipid matrix encapsulation.
Comparator Or BaselineSinomenine hydrochloride (CAS 6080-33-7)
Quantified DifferenceThe free base exhibits minimal aqueous solubility compared to the salt's 20 mg/mL, preventing aqueous phase leakage during NLC preparation.
ConditionsFormulation of Nanostructured Lipid Carriers (NLCs) for localized joint delivery.

Procurement of the free base is critical for researchers engineering liposomes, NLCs, or hydrophobic polymer matrices where water-soluble salts fail to encapsulate efficiently.

Drastically Reduced Hepatotoxicity Compared to Methotrexate

In clinical and in vivo modeling of rheumatoid arthritis, sinomenine provides a comparable therapeutic response to the benchmark DMARD methotrexate (MTX) but with a vastly superior hepatic safety profile [1]. In a 24-week controlled study, patients treated with sinomenine exhibited a hepatic disorder incidence of only 2.6%, whereas those treated with MTX experienced a 25.6% incidence of hepatic adverse events [2]. Both groups achieved statistically comparable ACR50 clinical response rates (above 52%), proving that sinomenine maintains efficacy while eliminating the severe liver toxicity associated with standard MTX therapy [2].

Evidence DimensionIncidence of hepatic disorders (Hepatotoxicity)
Target Compound DataSinomenine cohort: 1/38 cases (2.6% incidence)
Comparator Or BaselineMethotrexate (MTX) cohort: 10/39 cases (25.6% incidence)
Quantified DifferenceSinomenine demonstrated a nearly 10-fold reduction in hepatotoxicity compared to MTX while maintaining comparable ACR50 response rates.
Conditions24-week controlled trial evaluating efficacy and safety in active rheumatoid arthritis.

Establishes sinomenine as the preferred procurement choice for long-term in vivo RA models where MTX-induced liver toxicity would confound systemic health outcomes.

Targeted Suppression of PI3K-Akt and Inflammatory Cytokines in RA-FLS

Unlike traditional NSAIDs that primarily inhibit cyclooxygenase (COX) enzymes, sinomenine directly targets the PI3K-Akt signaling pathway and inhibits NF-κB activation in rheumatoid arthritis fibroblast-like synoviocytes (RA-FLS) [1]. In vitro assays demonstrate that sinomenine dose-dependently suppresses the expression of critical pro-inflammatory cytokines, including IL-1β, IL-6, and TNF-α, fundamentally altering the inflammatory microenvironment rather than merely providing symptomatic relief [1]. This targeted molecular mechanism allows researchers to study upstream inflammatory blockade in ways that standard NSAIDs cannot replicate .

Evidence DimensionMechanism of inflammatory suppression
Target Compound DataSinomenine directly suppresses IL-1β, IL-6, and TNF-α via PI3K-Akt and NF-κB pathways.
Comparator Or BaselineTraditional NSAIDs (e.g., Diclofenac)
Quantified DifferenceSinomenine provides upstream cytokine suppression and disease-modifying cellular effects, whereas NSAIDs are limited to downstream COX inhibition.
ConditionsIn vitro RA-FLS (fibroblast-like synoviocytes) cellular models.

Essential for researchers needing a disease-modifying tool compound that targets cytokine networks rather than simple prostaglandin synthesis.

Direct Binding and Inhibition of the GBP5 Inflammatory Target

Recent structural and molecular docking studies have identified Guanylate-binding protein 5 (GBP5) as a direct, high-affinity target for sinomenine in inflammatory cells [1]. Sinomenine binds to the active pocket of the GBP5 protein with a strong binding energy of −7.72 kcal/mol, inhibiting its activity and subsequently downregulating the P2X7R and NLRP3 inflammasome pathways [1]. This specific, quantifiable target engagement differentiates sinomenine from broad-spectrum immunosuppressants, providing a highly specific mechanism for its efficacy in treating inflammasome-driven pathologies [2].

Evidence DimensionBinding energy to GBP5 active pocket
Target Compound DataSinomenine demonstrates a strong binding energy of −7.72 kcal/mol to GBP5.
Comparator Or BaselineBroad-spectrum immunosuppressants (baseline)
Quantified DifferenceProvides a validated, high-affinity single-protein target (GBP5) for inflammasome regulation.
ConditionsMolecular docking software (MOE) against GBP5 protein (PDB no. 7ckf).

Validates sinomenine as a highly specific probe for researchers investigating GBP5/NLRP3 inflammasome axes in autoimmune diseases.

Formulation of Lipophilic Nanocarriers for Targeted Joint Delivery

Because the sinomenine free base is soluble in organic solvents and highly lipophilic compared to its hydrochloride salt, it is the optimal choice for encapsulating into nanostructured lipid carriers (NLCs) and liposomes. This application is critical for developing intra-articular injections or transdermal patches that require sustained release and high encapsulation efficiency to treat localized rheumatoid arthritis without systemic exposure [1].

In Vivo Benchmarking for Low-Hepatotoxicity RA Therapies

Sinomenine is highly valuable as a positive control or combination agent in in vivo models of rheumatoid arthritis (such as collagen-induced arthritis in mice). Its proven ability to match the ACR50 efficacy of methotrexate while exhibiting a nearly 10-fold reduction in hepatotoxicity makes it an essential benchmark for evaluating the safety and efficacy of novel disease-modifying antirheumatic drugs (DMARDs) [2].

Mechanistic Probing of the GBP5/NLRP3 Inflammasome Axis

With a confirmed high-affinity binding energy (-7.72 kcal/mol) to the GBP5 protein, sinomenine serves as a precise molecular probe for in vitro studies investigating the P2X7R and NLRP3 inflammatory pathways. Researchers can utilize this compound to specifically block upstream cytokine production (IL-1β, IL-6, TNF-α) in fibroblast-like synoviocytes, offering a distinct mechanistic alternative to standard COX-inhibiting NSAIDs [3].

Precursor for Morphinan Scaffold Diversification

The unprotonated functional groups of the sinomenine free base make it an ideal starting material for complexity-to-diversity (CtD) synthetic strategies. Chemists can leverage its unique tetracyclic structure to perform direct ring distortions, expansions, and dearomatizations, generating extensive libraries of novel morphinan derivatives and (+)-naltrexone precursors without the interference of salt counterions [4].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.2

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

329.16270821 Da

Monoisotopic Mass

329.16270821 Da

Heavy Atom Count

24

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

63LT81K70N

Related CAS

6080-33-7 (hydrochloride salt)

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Antirheumatic Agents

Pictograms

Irritant

Irritant

Other CAS

115-53-7

Wikipedia

Sinomenine

Dates

Last modified: 08-15-2023
1: Zhao Z, Xiao J, Wang J, Dong W, Peng Z, An D. Anti-inflammatory effects of novel sinomenine derivatives. Int Immunopharmacol. 2015 Dec;29(2):354-360. doi: 10.1016/j.intimp.2015.10.030. Epub 2015 Oct 31. PubMed PMID: 26525983.
2: Gao T, Hao J, Wiesenfeld-Hallin Z, Wang DQ, Xu XJ. Analgesic effect of sinomenine in rodents after inflammation and nerve injury. Eur J Pharmacol. 2013 Dec 5;721(1-3):5-11. doi: 10.1016/j.ejphar.2013.09.062. Epub 2013 Oct 8. PubMed PMID: 24120369.
3: Tian S, Zhang R, Yang F, Wang T, Shen P, Tang J, Xu X, Xing L, Xu H, Su Z. [Synthesis of 4-palmitoyl-sinomenine and its anti-inflammation activity]. Xi Bao Yu Fen Zi Mian Yi Xue Za Zhi. 2014 Mar;30(3):262-5. Chinese. PubMed PMID: 24606743.
4: Li D, Zhang T, Ji B. Influences of pH, urea and metal ions on the interaction of sinomenine with Lysozyme by steady state fluorescence spectroscopy. Spectrochim Acta A Mol Biomol Spectrosc. 2014 Sep 15;130:440-6. doi: 10.1016/j.saa.2014.04.054. Epub 2014 Apr 19. PubMed PMID: 24813272.
5: Yi L, Luo JF, Xie BB, Liu JX, Wang JY, Liu L, Wang PX, Zhou H, Dong Y. α7 Nicotinic Acetylcholine Receptor is a Novel Mediator of Sinomenine Anti-Inflammation Effect in Macrophages Stimulated by Lipopolysaccharide. Shock. 2015 Aug;44(2):188-95. doi: 10.1097/SHK.0000000000000389. PubMed PMID: 25895149.
6: Oh YC, Kang OH, Kim SB, Mun SH, Park CB, Kim YG, Kim YI, Lee YS, Han SH, Keum JH, Shin DW, Ma JY, Kwon DY. Anti-inflammatory effect of sinomenine by inhibition of pro-inflammatory mediators in PMA plus A23187-stimulated HMC-1 Cells. Eur Rev Med Pharmacol Sci. 2012 Sep;16(9):1184-91. PubMed PMID: 23047501.
7: Zhang JX, Yang ZR, Wu DD, Song J, Guo XF, Wang J, Dong WG. Suppressive effect of sinomenine combined with 5-fluorouracil on colon carcinoma cell growth. Asian Pac J Cancer Prev. 2014;15(16):6737-43. PubMed PMID: 25169518.
8: Zhu L, Hao Y, Guan H, Cui C, Tian S, Yang D, Wang X, Zhang S, Wang L, Jiang H. Effect of sinomenine on vascular smooth muscle cell dedifferentiation and neointima formation after vascular injury in mice. Mol Cell Biochem. 2013 Jan;373(1-2):53-62. doi: 10.1007/s11010-012-1474-9. Epub 2012 Oct 13. PubMed PMID: 23065380.
9: Hong Y, Yang J, Shen X, Zhu H, Sun X, Wen X, Bian J, Hu H, Yuan L, Tao J, Lei P, Shen G. Sinomenine hydrochloride enhancement of the inhibitory effects of anti-transferrin receptor antibody-dependent on the COX-2 pathway in human hepatoma cells. Cancer Immunol Immunother. 2013 Mar;62(3):447-54. doi: 10.1007/s00262-012-1337-y. Epub 2012 Sep 2. PubMed PMID: 22941037.
10: Lu Z, Chen W, Viljoen A, Hamman JH. Effect of sinomenine on the in vitro intestinal epithelial transport of selected compounds. Phytother Res. 2010 Feb;24(2):211-8. doi: 10.1002/ptr.2914. PubMed PMID: 19585475.
11: Liu WG, Ling PX, Lin XK, Chen JY, Wang SJ, Li P, Wu XJ, Zhao DM, Liu SH. Therapeutic effect of an injectable sustained-release sinomenine hydrochloride and sodium hyaluronate compound in a rabbit model of osteoarthritis. Chin Med J (Engl). 2012 Jul;125(14):2543-7. PubMed PMID: 22882937.
12: Liu X, Chen T, Liu X, Chen Y, Wang L. Penetration effect of ostrich oil as a promising vehicle on transdermal delivery of sinomenine. J Oleo Sci. 2013;62(9):657-64. PubMed PMID: 24005010.
13: Shukla SM, Sharma SK. Sinomenine inhibits microglial activation by Aβ and confers neuroprotection. J Neuroinflammation. 2011 Sep 14;8:117. doi: 10.1186/1742-2094-8-117. PubMed PMID: 21917137; PubMed Central PMCID: PMC3182919.
14: Chen Z, Tao Z, Zhang N, Ren J, Deng Y, Xiao B. [The role of sinomenine in treatment of allergic rhinitis mice model and its mechanism]. Lin Chung Er Bi Yan Hou Tou Jing Wai Ke Za Zhi. 2013 Jan;27(2):81-4. Chinese. PubMed PMID: 23650707.
15: Li D, Hong D, Guo H, Chen J, Ji B. Probing the influences of urea on the interaction of sinomenine with human serum albumin by steady-state fluorescence. J Photochem Photobiol B. 2012 Dec 5;117:126-31. doi: 10.1016/j.jphotobiol.2012.09.007. Epub 2012 Oct 8. PubMed PMID: 23110856.
16: Yang Z, Liu Y, Yuan F, Li Z, Huang S, Shen H, Yuan B. Sinomenine inhibits microglia activation and attenuates brain injury in intracerebral hemorrhage. Mol Immunol. 2014 Aug;60(2):109-14. doi: 10.1016/j.molimm.2014.03.005. Epub 2014 May 8. PubMed PMID: 24815539.
17: Cheng Y, Li F, Wang D, Zhang Y, Yuan F, Zhang J. Sinomenine inhibits the expression of PD L1 in the peripheral blood mononuclear cells of mesangial proliferative nephritis patients. Mol Med Rep. 2013 Apr;7(4):1223-8. doi: 10.3892/mmr.2013.1302. Epub 2013 Feb 1. PubMed PMID: 23381841.
18: Zhu Q, Sun Y, Zhu J, Fang T, Zhang W, Li JX. Antinociceptive effects of sinomenine in a rat model of neuropathic pain. Sci Rep. 2014 Dec 1;4:7270. doi: 10.1038/srep07270. PubMed PMID: 25434829; PubMed Central PMCID: PMC4248268.
19: Yan H, Yan M, Li HD, Jiang P, Deng Y, Cai HL. Pharmacokinetics and penetration into synovial fluid of systemical and electroporation administered sinomenine to rabbits. Biomed Chromatogr. 2015 Jun;29(6):883-9. doi: 10.1002/bmc.3369. Epub 2014 Nov 7. PubMed PMID: 25376167.
20: Chen Y, Zhang L, Lu X, Wu K, Zeng J, Gao Y, Shi Q, Wang X, Chang LS, He D. Sinomenine reverses multidrug resistance in bladder cancer cells via P-glycoprotein-dependent and independent manners. Pharmazie. 2014 Jan;69(1):48-54. PubMed PMID: 24601223.

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